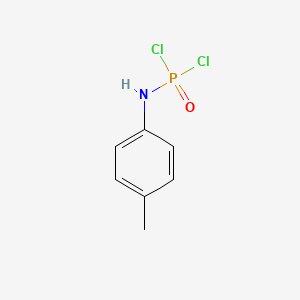![molecular formula C7H5BrN2O2 B12837625 6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom, a methyl group, and an oxazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-aminopyridine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazolo[5,4-b]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrially relevant chemicals.
作用機序
The mechanism by which 6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways or cellular processes.
類似化合物との比較
Similar Compounds
6-bromo-1H-pyrrolo[2,3-b]pyridine:
2-phenyl-1H-imidazo[4,5-b]pyridine: A compound with similar structural features used in the study of diabetes and other diseases.
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with applications in cancer research due to their inhibitory activity against specific receptors.
Uniqueness
6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both an oxazole and pyridine ring. This combination of features can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H5BrN2O2 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
6-bromo-7-methyl-1H-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O2/c1-3-4(8)2-9-6-5(3)10-7(11)12-6/h2H,1H3,(H,10,11) |
InChIキー |
QTBPDOIASNBTCI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1Br)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)




![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)



